3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline hydrochloride

Overview

Description

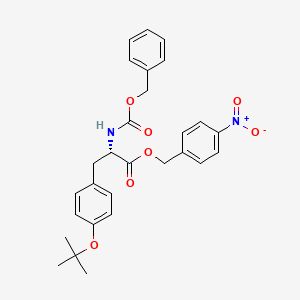

3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline hydrochloride is a chemical compound that has been used in scientific research for various purposes. It is a benzodiazole derivative that has been synthesized using different methods.

Scientific Research Applications

Synthetic Route Exploration

A study by Issac and Tierney (1996) explored the reaction of chloral with substituted anilines, leading to the formation of respective 2,2,2-trichloroethylidene anilines. This process, upon treatment with thioglycolic acid, produced a series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthetic pathway is noteworthy for its potential to produce various intermediates, including those related to 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline hydrochloride, highlighting its significance in chemical synthesis research (Issac & Tierney, 1996).

Environmental Implications of Chemical Compounds

Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments. While not directly related to this compound, this study underscores the environmental impact of chemical compounds used in consumer products, suggesting a broader context within which the environmental implications of various chemical compounds, including this compound, might be considered (Haman et al., 2015).

Chemical Fixation of CO2

Vessally et al. (2017) discussed the chemical fixation of CO2 with aniline derivatives as a method to synthesize functionalized azole compounds. This review highlights the utilization of aniline derivatives, potentially including this compound, in carbon capture and utilization strategies, presenting an environmentally beneficial application of such compounds in generating value-added chemicals (Vessally et al., 2017).

DNA Interaction Studies

Issar and Kakkar (2013) reviewed the binding of synthetic dye Hoechst 33258, a molecule structurally related to benzimidazole derivatives like this compound, to the minor groove of double-stranded B-DNA. This study provides insight into the potential applications of benzimidazole derivatives in biochemistry and molecular biology, particularly in DNA interaction studies and drug design (Issar & Kakkar, 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets for these activities vary widely and are often dependent on the exact structure of the compound.

Mode of Action

Based on the wide range of activities exhibited by similar compounds, it can be inferred that the compound likely interacts with its targets in a manner that modulates their function . The exact nature of these interactions and the resulting changes would depend on the specific target and the context in which the compound is used.

Biochemical Pathways

Given the broad range of activities exhibited by similar compounds, it can be inferred that the compound likely affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific target and the context in which the compound is used.

Result of Action

Based on the wide range of activities exhibited by similar compounds, it can be inferred that the compound likely induces a variety of effects at the molecular and cellular levels .

Properties

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.ClH/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10;/h2-9H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFERXAFXEGBZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)

![tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B1426279.png)

![methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1426280.png)

![3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426281.png)